molecular formula C11H21NO2 B127278 [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester CAS No. 158807-44-4

[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester

Cat. No. B127278
M. Wt: 199.29 g/mol
InChI Key: FTTANWBTDLVFOG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, also known as VBC, is a chemical compound used in scientific research. It is a versatile molecule that has been used in a variety of studies due to its unique properties. In

Mechanism Of Action

The mechanism of action of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves its ability to bind to specific receptors in the body. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to bind to GABA receptors, which are responsible for regulating the activity of neurons in the brain. By modulating the activity of these receptors, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester can affect the behavior of cells in the body.

Biochemical And Physiological Effects

[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as modulate the activity of GABA receptors in the brain. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have anti-inflammatory properties, making it a potential candidate for developing drugs to treat inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its high yield synthesis method. This makes it an efficient method for producing large quantities of the compound for use in experiments. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for specific receptors in the body, making it a useful tool for studying the effects of receptor modulation.
One limitation of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its potential toxicity. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have low toxicity in animal studies, its effects on human cells are not well understood. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a short half-life in the body, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester. One direction is to explore its potential as a cancer treatment. Further studies are needed to determine the efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in treating different types of cancer.
Another future direction is to explore the effects of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester on other receptors in the body. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for GABA receptors, its effects on other receptors are not well understood.
Finally, future research may explore the potential of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester for developing drugs to treat neurological and inflammatory diseases. Further studies are needed to determine the safety and efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in these applications.
Conclusion
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, or [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, is a versatile compound that has been used in a variety of scientific research studies. Its unique properties make it a potential candidate for developing drugs to treat cancer, neurological disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research may reveal new applications for this compound.

Synthesis Methods

The synthesis of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves the reaction of tert-butyl carbamate and vinyl Grignard reagent. The reaction proceeds at room temperature and is complete within 24 hours. The resulting product is a white solid that is purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester.

Scientific Research Applications

[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been used in a variety of scientific research studies. One application is in the field of cancer research. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing cancer treatments.
Another application of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester is in the field of neuroscience. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for developing drugs to treat anxiety and other neurological disorders.

properties

CAS RN

158807-44-4

Product Name

[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate

InChI

InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1

InChI Key

FTTANWBTDLVFOG-VIFPVBQESA-N

Isomeric SMILES

CCC[C@H](C=C)NC(=O)OC(C)(C)C

SMILES

CCCC(C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C=C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.